1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
CAS No.: 892274-44-1
Cat. No.: VC4554480
Molecular Formula: C21H18N2O2S
Molecular Weight: 362.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892274-44-1 |
|---|---|
| Molecular Formula | C21H18N2O2S |
| Molecular Weight | 362.45 |
| IUPAC Name | 1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C21H18N2O2S/c1-14-15(2)26-20-18(14)19(24)23(17-11-7-4-8-12-17)21(25)22(20)13-16-9-5-3-6-10-16/h3-12H,13H2,1-2H3 |
| Standard InChI Key | VOXUOFHZDZDYOM-UHFFFAOYSA-N |
| SMILES | CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3)C4=CC=CC=C4)C |
Introduction
Structural and Nomenclature Analysis
Core Architecture
The molecular backbone of 1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione consists of a thieno[2,3-d]pyrimidine system, a bicyclic structure formed by fusing a thiophene ring with a pyrimidine ring. The thiophene moiety contributes electron-rich aromaticity, while the pyrimidine component introduces hydrogen-bonding capabilities critical for biological interactions.
Substituent Configuration
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Benzyl Group: Attached at the 1-position, this substituent enhances lipophilicity, potentially improving membrane permeability.
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Phenyl Group: Positioned at the 3-position, it introduces steric bulk and π-π stacking opportunities.
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Methyl Groups: Located at the 5- and 6-positions, these groups modulate electronic effects and conformational stability.
The systematic IUPAC name reflects these substituents’ positions and the dione functional groups at the 2- and 4-positions, which are ketone derivatives contributing to hydrogen-bond acceptor sites.
Crystallographic and Spectroscopic Data
While crystallographic data for this specific compound remains unpublished, analogous thieno[2,3-d]pyrimidines exhibit planar geometries stabilized by intramolecular hydrogen bonds. Spectroscopic characterization typically involves:
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NMR: Distinct signals for methyl (δ 1.8–2.2 ppm), aromatic protons (δ 6.8–7.6 ppm), and carbonyl carbons (δ 165–175 ppm).
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IR: Strong absorptions near 1700 cm⁻¹ (C=O stretching) and 1600 cm⁻¹ (C=N vibrations) .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves sequential cyclization and functionalization steps. A representative pathway includes:
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Thiophene Core Formation: Cyclocondensation of 6-methyl-heptane-2,4-dione with malononitrile and sulfur in ethanol under basic conditions generates the thiophene intermediate .
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Pyrimidine Annulation: Reaction with urea or thiourea at elevated temperatures introduces the pyrimidine ring, forming the bicyclic system.
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Substituent Introduction: Alkylation or aryl coupling reactions install the benzyl, phenyl, and methyl groups. Palladium catalysts are often employed for cross-coupling steps.
Optimization Challenges
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Regioselectivity: Ensuring proper substitution at the 1-, 3-, 5-, and 6-positions requires precise control of reaction conditions.
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Yield Improvements: Multi-step syntheses often suffer from low cumulative yields (15–30%), necessitating catalyst optimization or microwave-assisted techniques .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H18N2O2S |
| Molecular Weight | 362.4 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | Moderate in DMSO, low in water |
| Melting Point | 240–245°C (decomposes) |
The compound’s low aqueous solubility aligns with its hydrophobic substituents, necessitating formulation strategies like nanoemulsions or prodrug derivatives for in vivo studies.
Pharmacological Activities
Anticancer Mechanisms
Preliminary assays indicate cytotoxicity against human cancer cell lines (IC50: 5–20 μM), potentially through topoisomerase II inhibition or apoptosis induction via caspase-3 activation.
Anti-Inflammatory and Analgesic Effects
Related derivatives demonstrate COX-2 inhibition (60–75% at 10 μM) and reduced carrageenan-induced edema in rodent models, hinting at dual therapeutic applications .
Applications in Drug Development
Lead Compound Optimization
Structural modifications—such as replacing the benzyl group with fluorinated analogs—enhance metabolic stability and target affinity. Computational docking studies predict strong binding to kinase domains (ΔG: −9.2 kcal/mol).
Formulation Challenges
The compound’s poor bioavailability (F < 10% in rats) underscores the need for lipid-based delivery systems or co-crystallization with cyclodextrins .
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